

# An In-depth Technical Guide to 5-Tert-butynicotinic Acid

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## Compound of Interest

Compound Name: 5-Tert-butynicotinic acid

CAS No.: 1211589-63-7

Cat. No.: B035863

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-tert-butynicotinic acid**, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, outline a robust synthetic pathway, detail its spectral characteristics for unambiguous identification, and explore its applications in modern drug discovery with a focus on its role as a key structural motif.

## Core Molecular and Physicochemical Properties

**5-Tert-butynicotinic acid**, also known as 5-(tert-butyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The introduction of a bulky tert-butyl group at the 5-position of the nicotinic acid scaffold significantly influences its lipophilicity and steric profile, making it a valuable component for modulating the pharmacological properties of lead compounds.

## Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
CAS Number	1211589-63-7

## Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, and distribution.

Property	Value	Citation
Boiling Point	309 °C at 760 mmHg	[1]
pKa (estimated)	~4.85	[2][3]
Storage Temperature	2-8°C	[1]

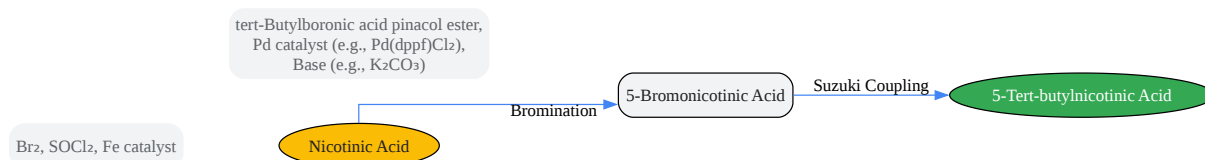
Note on pKa: The pKa value is estimated based on the known pKa of the parent compound, nicotinic acid. The electron-donating nature of the tert-butyl group is expected to have a minor effect on the acidity of the carboxylic acid.

## Synthesis and Purification

The synthesis of **5-tert-butynicotinic acid** is not widely documented in standard literature. However, a logical and field-proven approach involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The following proposed synthesis leverages readily available starting materials and established methodologies.

## Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The most plausible route starts from 5-bromonicotinic acid, which can be synthesized from nicotinic acid.[1][4][5][6] The bromine atom serves as a handle for the introduction of the tert-butyl group via a Suzuki-Miyaura cross-coupling reaction with a suitable tert-butylboron reagent.



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Caption: Proposed synthesis of **5-Tert-butylnicotinic acid**.

## Step-by-Step Experimental Protocol (Proposed)

### Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure is based on established methods for the bromination of nicotinic acid.[1][4][5][6]

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of powdered iron (e.g., 2% by weight of nicotinic acid). [6]
- **Bromination:** Heat the mixture to 70 °C with vigorous stirring.[4][6] Slowly add bromine (~1.9 equivalents) dropwise over a period of 2 hours.[4][6]
- **Reflux:** After the addition is complete, increase the temperature to reflux the reaction mixture for 6 hours.[4][6]
- **Work-up:** After cooling to room temperature, carefully distill off the excess bromine and thionyl chloride.[4] Cool the residue in an ice bath and cautiously add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[4][6]

- Isolation: The resulting precipitate of 5-bromonicotinic acid is collected by suction filtration, washed with cold water, and dried.[4] The crude product can be purified by recrystallization from ethanol.[5]

## Step 2: Suzuki-Miyaura Coupling to yield **5-Tert-butylnicotinic Acid**

This is a proposed protocol based on standard Suzuki-Miyaura coupling conditions.

- Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine 5-bromonicotinic acid (1 equivalent), tert-butylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>, 0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
- Purification: The crude **5-tert-butylnicotinic acid** can be purified by extraction into an organic solvent, followed by evaporation and recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Spectroscopic and Analytical Characterization

For unequivocal identification and quality control, a combination of spectroscopic techniques is essential. While a comprehensive public database of spectra for **5-tert-butylnicotinic acid** is not readily available, the following section outlines the expected characteristic signals based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

- Aromatic Region ( $\delta$  7.5-9.0 ppm): Three signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and tert-butyl groups.
- Aliphatic Region ( $\delta$  1.0-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[7]

$^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the carbon framework.

- Aromatic Region ( $\delta$  120-160 ppm): Six distinct signals for the carbon atoms of the pyridine ring.
- Carbonyl Carbon ( $\delta$  165-180 ppm): A signal corresponding to the carboxylic acid carbon.
- Aliphatic Region ( $\delta$  25-40 ppm): Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.[8][9]

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300  $\text{cm}^{-1}$ .[10]
- C-H Stretch (Alkyl): Sharp peaks around 2850-2950  $\text{cm}^{-1}$ .[11]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725  $\text{cm}^{-1}$ .[10][12]
- C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region.[13]

## Mass Spectrometry (MS)

In mass spectrometry, **5-tert-butynicotinic acid** is expected to show a molecular ion peak corresponding to its molecular weight.

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 179$ .

- Fragmentation: A prominent fragment resulting from the loss of a methyl group (M-15) at  $m/z = 164$  is anticipated, which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.[14] Further fragmentation may involve the loss of the carboxylic acid group.

## Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **5-tert-butylnicotinic acid** make it an attractive building block in the design of novel therapeutic agents. Its incorporation into a lead molecule can significantly impact its pharmacological profile.

### Rationale for Use in Drug Design

- Modulation of Lipophilicity: The tert-butyl group is a classic lipophilic moiety. Its introduction can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.
- Steric Influence: The bulky nature of the tert-butyl group can be used to probe steric constraints within a binding site, potentially leading to improved selectivity and potency.
- Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
- Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient handle for derivatization, allowing for the rapid synthesis of compound libraries for high-throughput screening.[15]

### Therapeutic Areas of Interest

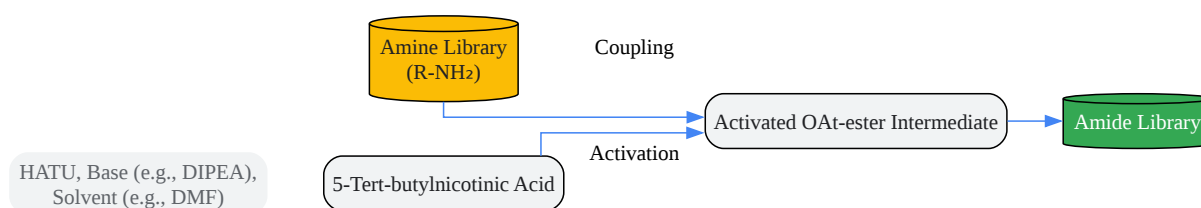
While specific drug candidates incorporating **5-tert-butylnicotinic acid** are not extensively published, its utility is implied in several key therapeutic areas:

- Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity is crucial for brain penetration, making this scaffold relevant for targets within the CNS.[1]

- Metabolic Diseases: The nicotinic acid core is a known modulator of lipid metabolism, suggesting potential applications in this area.[1]
- G-Protein Coupled Receptor (GPCR) Modulators: The pyridine nitrogen and the overall structure are suitable for interaction with GPCRs, a large and important class of drug targets. [16][17][18][19] The tert-butyl group can be used to fine-tune interactions with allosteric sites on these receptors.[20][21]

## Workflow for Amide Library Synthesis

A common application of **5-tert-butynicotinic acid** is in the synthesis of amide libraries, where the carboxylic acid is coupled with a diverse set of amines.



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Caption: Amide library synthesis workflow.

## General Protocol for Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for amide bond formation.[15][22][23]

- Activation: Dissolve **5-tert-butynicotinic acid** (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a hindered base, typically N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), followed by HATU (1.1-1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated OAt-ester intermediate.[15][22]

- **Coupling:** Add the desired amine (1-1.2 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the resulting amide is purified by column chromatography or recrystallization.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-tert-butynicotinic acid**.

## GHS Hazard Information

- Pictograms:
- Signal Word: Warning
- Hazard Statements:[\[24\]](#)[\[25\]](#)
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

## Precautionary Measures

When handling **5-tert-butynicotinic acid**, the following precautionary statements should be followed:[\[13\]](#)[\[26\]](#)

- Prevention:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/eye protection/face protection.
- Response:
  - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage:
  - P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- Disposal:
  - P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

## Conclusion

**5-Tert-butylnicotinic acid** is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a lipophilic tert-butyl group and a synthetically tractable nicotinic acid core provides a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, expected analytical characteristics, and its applications in drug discovery. As the quest for novel therapeutics continues, the strategic use of such well-

defined molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

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